molecular formula C15H12N2O3 B179820 3',6-Diamino-7-hydroxyflavone CAS No. 199460-17-8

3',6-Diamino-7-hydroxyflavone

Cat. No. B179820
CAS RN: 199460-17-8
M. Wt: 268.27 g/mol
InChI Key: PQNPYVSRVAECJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',6-Diamino-7-hydroxyflavone (DAHF) is a naturally occurring flavonoid that has gained attention due to its potential applications in scientific research. DAHF can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In Additionally, we will list future directions for research on DAHF.

Mechanism of Action

The mechanism of action of 3',6-Diamino-7-hydroxyflavone is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3',6-Diamino-7-hydroxyflavone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, 3',6-Diamino-7-hydroxyflavone has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
3',6-Diamino-7-hydroxyflavone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, 3',6-Diamino-7-hydroxyflavone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. 3',6-Diamino-7-hydroxyflavone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

3',6-Diamino-7-hydroxyflavone has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Additionally, it has been shown to have low toxicity and few side effects. However, 3',6-Diamino-7-hydroxyflavone has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 3',6-Diamino-7-hydroxyflavone. One area of research could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the mechanism of action of 3',6-Diamino-7-hydroxyflavone, particularly its effects on signaling pathways. Further research could also investigate the potential use of 3',6-Diamino-7-hydroxyflavone in combination with other drugs for cancer treatment. Finally, future studies could investigate the potential use of 3',6-Diamino-7-hydroxyflavone in treating other diseases, such as cardiovascular disease and diabetes.

Synthesis Methods

3',6-Diamino-7-hydroxyflavone can be synthesized through a variety of methods, including the reaction of 3-nitro-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 2,4-diaminophenol with salicylaldehyde, followed by cyclization and reduction. These methods have been optimized to yield high purity 3',6-Diamino-7-hydroxyflavone.

Scientific Research Applications

3',6-Diamino-7-hydroxyflavone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 3',6-Diamino-7-hydroxyflavone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 3',6-Diamino-7-hydroxyflavone has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

199460-17-8

Product Name

3',6-Diamino-7-hydroxyflavone

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2

InChI Key

PQNPYVSRVAECJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N

synonyms

4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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